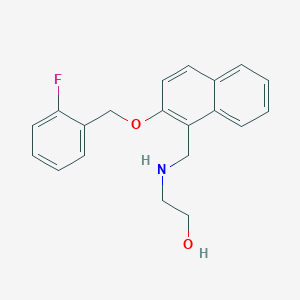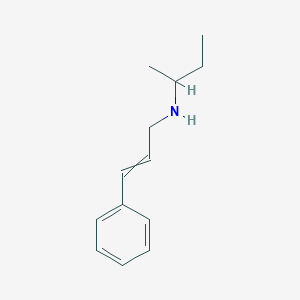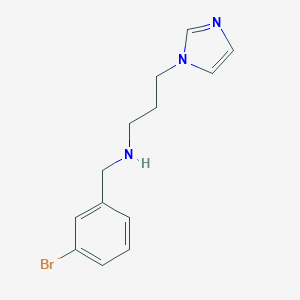![molecular formula C11H12Cl2N4O B496238 N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B496238.png)
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine typically involves the reaction of 3,5-dichloro-2-ethoxybenzyl chloride with 4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by recrystallization or chromatography techniques to remove any impurities.
化学反应分析
Types of Reactions
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of various substituted derivatives.
科学研究应用
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
- N-(3,5-dichloro-2-ethoxybenzyl)-2H-tetrazol-5-amine
- N-(3,5-dichloro-2-ethoxybenzyl)-1H-tetrazol-5-amine
- N-(3,5-dichloro-2-ethoxybenzyl)propan-2-amine hydrochloride
These compounds share similar structural features but may differ in their chemical properties and biological activities
属性
分子式 |
C11H12Cl2N4O |
|---|---|
分子量 |
287.14g/mol |
IUPAC 名称 |
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C11H12Cl2N4O/c1-2-18-11-8(3-9(12)4-10(11)13)5-16-17-6-14-15-7-17/h3-4,6-7,16H,2,5H2,1H3 |
InChI 键 |
VJGFUUQKEGTPHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNN2C=NN=C2 |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)Cl)CNN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B496156.png)
![N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B496157.png)
![2-[({2-[(4-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol](/img/structure/B496158.png)
![N-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-1,2,4-triazol-3-amine](/img/structure/B496160.png)

![2-{4-[(Sec-butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B496162.png)
![N-(tert-butyl)-2-{4-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B496163.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B496167.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-methylamine](/img/structure/B496171.png)
![N-tert-butyl-2-[2-ethoxy-4-(methylaminomethyl)phenoxy]acetamide](/img/structure/B496173.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B496176.png)
![N-[2-(benzyloxy)benzyl]-N-(3-ethoxypropyl)amine](/img/structure/B496177.png)

